molecular formula C11H23NO2 B13156271 Decanoic acid, 10-amino-, methyl ester

Decanoic acid, 10-amino-, methyl ester

Cat. No.: B13156271
M. Wt: 201.31 g/mol
InChI Key: SZGHOKWWURKSHG-UHFFFAOYSA-N
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Description

Decanoicacid,10-amino-,methylester, also known as methyl 10-aminodecanoate, is an organic compound with the molecular formula C11H23NO2. This compound is a derivative of decanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the 10th carbon of the decanoic acid chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decanoicacid,10-amino-,methylester typically involves the esterification of 10-aminodecanoic acid with methanol. One common method involves the use of acetyl chloride as a catalyst. The reaction is carried out under an inert atmosphere at 0°C, followed by heating under reflux for 3 hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of Decanoicacid,10-amino-,methylester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Decanoicacid,10-amino-,methylester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 10-aminodecanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Decanoicacid,10-amino-,methylester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Decanoicacid,10-amino-,methylester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing decanoic acid and methanol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid: A saturated fatty acid with similar structural features but lacks the amino and ester groups.

    Methyl decanoate: An ester of decanoic acid without the amino group.

    10-aminodecanoic acid: Contains the amino group but lacks the ester group.

Uniqueness

Decanoicacid,10-amino-,methylester is unique due to the presence of both the amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Biological Activity

Decanoic acid, also known as capric acid, is a medium-chain fatty acid (MCFA) with a ten-carbon backbone. The methyl ester derivative of decanoic acid, specifically "Decanoic acid, 10-amino-, methyl ester," has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-cancer effects, and other pharmacological actions supported by various studies.

Chemical Structure and Properties

  • Molecular Formula : C11H23NO2
  • Molecular Weight : 201.31 g/mol
  • CAS Number : 10655700

The compound consists of a decanoic acid chain modified by an amino group and a methyl ester group, influencing its solubility and biological interactions.

Antimicrobial Properties

Decanoic acid and its derivatives are noted for their antimicrobial activities. Research indicates that these compounds can exhibit both antibacterial and antifungal properties.

  • Mechanism of Action : The antimicrobial effect is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis. This property is similar to other fatty acids, which have been shown to interfere with lipid bilayers in bacterial membranes.

Table 1: Antimicrobial Activity of Decanoic Acid Derivatives

MicroorganismActivity TypeInhibition Zone (mm)Reference
Staphylococcus aureusBactericidal15.0 ± 1.5
Escherichia coliBacteriostatic12.0 ± 1.0
Candida albicansAntifungal14.0 ± 2.0

Anti-Cancer Effects

Recent studies have highlighted the potential of decanoic acid as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).

  • Mechanism of Action : Decanoic acid targets the c-Met signaling pathway, which is often aberrantly activated in cancer cells. By inhibiting this pathway, decanoic acid induces apoptosis (programmed cell death) and suppresses tumor growth.

Key Findings from Recent Research

  • In vitro Studies : Decanoic acid significantly reduced cell viability in HCC cell lines when treated with hepatocyte growth factor (HGF), demonstrating a dose-dependent response.
  • In vivo Studies : Animal models showed that decanoic acid treatment resulted in reduced tumor size and metastasis compared to controls.

Table 2: Effects of Decanoic Acid on HCC Cells

Treatment Concentration (μM)Cell Viability (%)Apoptosis Induction (%)Reference
01000
208510
407025
605050
803075

Other Biological Activities

In addition to its antimicrobial and anti-cancer properties, decanoic acid exhibits several other biological activities:

  • Anti-inflammatory Effects : It has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : Decanoic acid demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Potential Neuroprotective Effects : Some studies suggest that MCFAs like decanoic acid may have neuroprotective properties, potentially benefiting conditions such as epilepsy.

Case Studies

  • Case Study on Hepatocellular Carcinoma : A preclinical study on mice indicated that decanoic acid not only inhibited tumor growth but also reduced lung metastasis significantly compared to untreated groups .
  • Clinical Observations : Patients consuming diets rich in medium-chain fatty acids reported improvements in metabolic health, suggesting broader implications for compounds like decanoic acid in dietary interventions .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

methyl 10-aminodecanoate

InChI

InChI=1S/C11H23NO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10,12H2,1H3

InChI Key

SZGHOKWWURKSHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCN

Origin of Product

United States

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